Lipophilicity Enhancement over 2-Methoxyphenol
2-Methoxy-5-(trifluoromethoxy)phenol exhibits a calculated LogP of 2.29940, representing a substantial increase in lipophilicity over 2-methoxyphenol (guaiacol, LogP ~1.34). Class-level studies confirm that the -OCF₃ group consistently elevates LogD by 0.7–1.4 units relative to -OCH₃ substituents .
| Evidence Dimension | Lipophilicity (LogP/LogD) |
|---|---|
| Target Compound Data | LogP = 2.29940 |
| Comparator Or Baseline | 2-Methoxyphenol (guaiacol) LogP ≈ 1.34 |
| Quantified Difference | ΔLogP ≈ +0.96; class-level ΔLogD = +0.7–1.4 units for OCF₃ vs. OCH₃ |
| Conditions | Calculated LogP (chemsrc); LogD measured in octanol/water system for aliphatic derivatives |
Why This Matters
Higher lipophilicity directly impacts membrane permeability, tissue distribution, and overall bioavailability, making this scaffold a strategic choice for optimizing ADME properties in drug discovery programs.
- [1] Hryhoriv, H. et al. (2020). Synthesis, physico-chemical properties and microsomal stability of compounds bearing aliphatic trifluoromethoxy group. Journal of Fluorine Chemistry, 231, 109449. View Source
- [2] ChemSrc. 2-Methoxy-5-(trifluoromethoxy)phenol (CAS 895572-36-8). Physicochemical Properties. View Source
